molecular formula C27H29ClN4O2S B14121662 7-[4-(3-chlorophenyl)piperazine-1-carbonyl]-3-[2-(cyclohexen-1-yl)ethyl]-2-sulfanylidene-1H-quinazolin-4-one

7-[4-(3-chlorophenyl)piperazine-1-carbonyl]-3-[2-(cyclohexen-1-yl)ethyl]-2-sulfanylidene-1H-quinazolin-4-one

Cat. No.: B14121662
M. Wt: 509.1 g/mol
InChI Key: LXKCRBSPZCIUAX-UHFFFAOYSA-N
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Description

7-[4-(3-chlorophenyl)piperazine-1-carbonyl]-3-[2-(cyclohexen-1-yl)ethyl]-2-sulfanylidene-1H-quinazolin-4-one is a complex organic compound that features a quinazolinone core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[4-(3-chlorophenyl)piperazine-1-carbonyl]-3-[2-(cyclohexen-1-yl)ethyl]-2-sulfanylidene-1H-quinazolin-4-one typically involves multiple steps. One common approach includes the following steps:

    Formation of the Piperazine Derivative: The initial step involves the synthesis of 4-(3-chlorophenyl)piperazine. This can be achieved through the reaction of 3-chloroaniline with piperazine under appropriate conditions.

    Quinazolinone Core Formation: The quinazolinone core is synthesized by reacting anthranilic acid with an appropriate aldehyde or ketone.

    Coupling Reaction: The final step involves coupling the piperazine derivative with the quinazolinone core. This is typically achieved through a condensation reaction using a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

7-[4-(3-chlorophenyl)piperazine-1-carbonyl]-3-[2-(cyclohexen-1-yl)ethyl]-2-sulfanylidene-1H-quinazolin-4-one can undergo various chemical reactions, including:

    Oxidation: The sulfanylidene group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

7-[4-(3-chlorophenyl)piperazine-1-carbonyl]-3-[2-(cyclohexen-1-yl)ethyl]-2-sulfanylidene-1H-quinazolin-4-one has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its complex structure and potential biological activity.

    Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific properties.

    Biological Studies: It is used in studies to understand its interaction with various biological targets and pathways.

Mechanism of Action

The mechanism of action of 7-[4-(3-chlorophenyl)piperazine-1-carbonyl]-3-[2-(cyclohexen-1-yl)ethyl]-2-sulfanylidene-1H-quinazolin-4-one involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-(3-chlorophenyl)piperazine: A simpler derivative with similar structural features.

    Quinazolinone Derivatives: Compounds with the quinazolinone core structure but different substituents.

Uniqueness

7-[4-(3-chlorophenyl)piperazine-1-carbonyl]-3-[2-(cyclohexen-1-yl)ethyl]-2-sulfanylidene-1H-quinazolin-4-one is unique due to its combination of a piperazine moiety with a quinazolinone core and a sulfanylidene group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C27H29ClN4O2S

Molecular Weight

509.1 g/mol

IUPAC Name

7-[4-(3-chlorophenyl)piperazine-1-carbonyl]-3-[2-(cyclohexen-1-yl)ethyl]-2-sulfanylidene-1H-quinazolin-4-one

InChI

InChI=1S/C27H29ClN4O2S/c28-21-7-4-8-22(18-21)30-13-15-31(16-14-30)25(33)20-9-10-23-24(17-20)29-27(35)32(26(23)34)12-11-19-5-2-1-3-6-19/h4-5,7-10,17-18H,1-3,6,11-16H2,(H,29,35)

InChI Key

LXKCRBSPZCIUAX-UHFFFAOYSA-N

Canonical SMILES

C1CCC(=CC1)CCN2C(=O)C3=C(C=C(C=C3)C(=O)N4CCN(CC4)C5=CC(=CC=C5)Cl)NC2=S

Origin of Product

United States

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